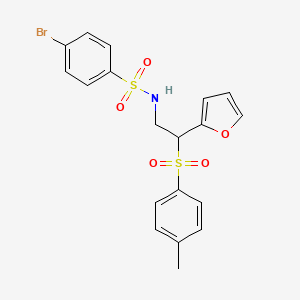

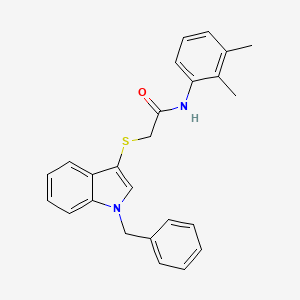

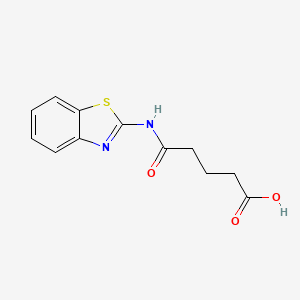

3-((1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “3-((1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile” is a complex organic molecule. It contains a thiadiazole ring, which is a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms . Thiadiazoles are a sub-family of azole compounds and are fairly common in pharmacology .

Synthesis Analysis

The synthesis of such compounds often involves the use of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The reactions are usually monitored by thin layer chromatography (TLC) on precoated silica gel .Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups and rings. The thiadiazole ring is aromatic due to its two double bonds and the sulfur lone pair . The 1H-NMR spectrum of similar compounds shows characteristic signals for various functional groups .Chemical Reactions Analysis

Thiadiazoles are known to undergo various chemical reactions. They have been widely used as reagents for the synthesis of heterocyclic compounds, both through condensation reactions, and as precursors of nitrilimines, which can undergo cycloaddition with dipolarophiles .Scientific Research Applications

Synthesis and Characterization : A study by Elewa et al. (2021) described the synthesis of 2,3-Dihydro-2-oxo-4-phenyl-6-(thien-2-yl)pyridine-3-carbonitrile, a compound similar to the one . This synthesis involved a one-step reaction using benzaldehyde, 2-acetylthiophene, ethyl cyanoacetate, and ammonium acetate. The research highlights the structural elucidation and characterization of such compounds, which is crucial for understanding their potential applications in various fields, including pharmaceuticals and materials science (Elewa et al., 2021).

Antimicrobial and Anticancer Properties : Another important application is in the field of antimicrobial and anticancer research. The study by Elewa et al. (2021) also evaluated the antibacterial and antitumor activities of the synthesized compounds, suggesting a potential role in developing new therapeutic agents (Elewa et al., 2021).

Heterocyclic Synthesis : Compounds like 3-((1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile are often used in the synthesis of various heterocyclic compounds. A study by Fadda et al. (2012) involved the synthesis of new pyrazole, pyridine, and pyrimidine derivatives using enaminonitriles. These derivatives have potential applications in pharmaceuticals, agrochemicals, and dyes (Fadda et al., 2012).

Antimycobacterial Activity : The study by Gezginci et al. (1998) investigated the antimycobacterial activity of substituted pyridines and pyrazines. These compounds, similar in structure to the chemical , exhibited significant activity against Mycobacterium tuberculosis, suggesting potential use in treating tuberculosis and related infections (Gezginci et al., 1998).

Corrosion Inhibition : Sudheer and Quraishi (2015) explored the use of aryl pyrazolo pyridines as corrosion inhibitors. Their study found that these compounds are effective in protecting copper from corrosion in acidic environments, indicating applications in materials science and engineering (Sudheer & Quraishi, 2015).

Mechanism of Action

Target of Action

Derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid, which is a part of the compound’s structure, have been reported to exhibit antimicrobial activity, mainly against gram-positive bacteria . This suggests that the compound may interact with targets that are crucial for the survival and growth of these bacteria.

Mode of Action

Based on the antimicrobial activity of related compounds, it can be hypothesized that the compound may interfere with essential biological processes in bacteria, leading to their death or inhibition of growth .

Biochemical Pathways

Given the antimicrobial activity of related compounds, it is likely that the compound disrupts pathways essential for bacterial survival and growth .

Pharmacokinetics

The lipophilicity of related compounds has been studied, which is an important factor influencing a drug’s adme properties .

Result of Action

The result of the compound’s action is likely the inhibition of growth or death of susceptible bacteria, given the antimicrobial activity of related compounds . .

Future Directions

The future directions for research on this compound could include further exploration of its potential antimicrobial activity . Additionally, given the broad range of biological activities displayed by thiadiazole derivatives , this compound could potentially be investigated for other therapeutic applications.

Properties

IUPAC Name |

3-[1-(4-methylthiadiazole-5-carbonyl)pyrrolidin-3-yl]oxypyrazine-2-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N6O2S/c1-8-11(22-18-17-8)13(20)19-5-2-9(7-19)21-12-10(6-14)15-3-4-16-12/h3-4,9H,2,5,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZJZYOYNLCKEHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)N2CCC(C2)OC3=NC=CN=C3C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9,9,9a-Trimethyl-1-prop-2-enylimidazolidino[1,2-a]indolin-2-one](/img/structure/B2740072.png)

![ethyl 4-(2-(7-oxo-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate](/img/structure/B2740074.png)

![3-Bromoisothiazolo[4,5-c]pyridine](/img/structure/B2740078.png)

![Methyl 3-[4-(2,4-dimethylphenyl)piperazin-1-yl]sulfonylthiophene-2-carboxylate](/img/structure/B2740081.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-N-pentyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2740082.png)